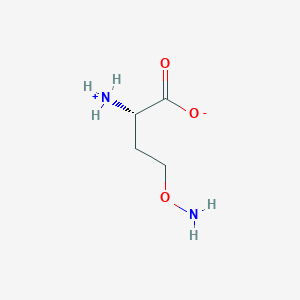

L-Canaline

Description

Canaline has been reported in Vicia faba and Medicago sativa with data available.

structure

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-aminooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-9-6/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPGMQABJNQLLF-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CON)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197925 | |

| Record name | Canaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Canaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

496-93-5 | |

| Record name | L-Canaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Canaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Canaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-4-(aminooxy)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7H2XP1ZNS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Canaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Canaline ((2S)-2-amino-4-(aminooxy)butanoic acid) is a non-proteinogenic amino acid found in various leguminous plants, most notably in the seeds of the jack bean, Canavalia ensiformis. As a structural analogue of ornithine, L-canaline exhibits potent insecticidal and neurotoxic properties, making it a molecule of significant interest for research in toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the discovery, isolation, and biochemical context of L-canaline, with a focus on detailed experimental protocols and quantitative data.

Discovery and Natural Occurrence

L-Canaline is not directly synthesized by Canavalia ensiformis but is rather a product of the enzymatic breakdown of L-canavanine, another, more abundant non-proteinogenic amino acid in the jack bean. L-canavanine, a structural analogue of L-arginine, can constitute a significant percentage of the seed's dry weight. The primary pathway for L-canaline formation is the hydrolysis of L-canavanine by the enzyme arginase, which cleaves the guanidinooxy group to yield L-canaline and urea. This process is a key step in the catabolism of L-canavanine within the plant.

Experimental Protocols

The isolation of L-canaline from Canavalia ensiformis is a multi-step process that begins with the extraction of its precursor, L-canavanine, followed by enzymatic conversion and subsequent purification of L-canaline.

Isolation of L-Canavanine from Canavalia ensiformis Seeds

This protocol is adapted from established methods for the extraction of non-protein amino acids from legume seeds.

Materials:

-

Mature Canavalia ensiformis seeds

-

Ethanol (70% and 80%)

-

Deionized water

-

Dowex 50 resin (H+ form)

-

Ammonium hydroxide solution (2N)

-

Rotary evaporator

-

Grinder or mill

Procedure:

-

Seed Preparation: Grind mature Canavalia ensiformis seeds to a fine powder.

-

Extraction:

-

Suspend the seed powder in 10 volumes of 70% ethanol.

-

Stir the suspension for 4 hours at room temperature.

-

Centrifuge the mixture at 10,000 x g for 20 minutes and collect the supernatant.

-

Repeat the extraction process on the pellet twice more with 70% ethanol.

-

Pool the supernatants and concentrate them under reduced pressure using a rotary evaporator at 40°C.

-

-

Purification by Ion-Exchange Chromatography:

-

Prepare a column with Dowex 50 resin (H+ form).

-

Dissolve the concentrated extract in deionized water and adjust the pH to approximately 2.0 with HCl.

-

Load the extract onto the equilibrated Dowex 50 column.

-

Wash the column with three column volumes of deionized water to remove neutral and acidic compounds.

-

Elute the bound amino acids, including L-canavanine, with 2N ammonium hydroxide.

-

Collect the eluate and concentrate it to dryness using a rotary evaporator.

-

Recrystallize the L-canavanine from 80% ethanol.

-

Enzymatic Conversion of L-Canavanine to L-Canaline

This protocol utilizes arginase to hydrolyze L-canavanine. Arginase can be commercially sourced or purified from jack bean meal.

Materials:

-

Purified L-canavanine

-

Arginase (from jack bean or commercial source)

-

Tris-HCl buffer (0.1 M, pH 9.5)

-

Manganese chloride (MnCl2) solution (10 mM)

-

Incubator or water bath

Procedure:

-

Enzyme Activation: Pre-incubate the arginase solution with 10 mM MnCl2 for 30 minutes at 37°C to ensure maximal activity.

-

Reaction Setup:

-

Dissolve L-canavanine in 0.1 M Tris-HCl buffer (pH 9.5) to a final concentration of 50 mM.

-

Add the activated arginase to the L-canavanine solution. The enzyme-to-substrate ratio should be optimized, but a starting point of 1:100 (w/w) can be used.

-

-

Incubation: Incubate the reaction mixture at 37°C for 4-6 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing for the disappearance of L-canavanine and the appearance of L-canaline using a suitable analytical method (e.g., colorimetric assay or HPLC).

-

Reaction Termination: Terminate the reaction by heating the mixture to 100°C for 5 minutes to denature the arginase. Centrifuge to remove the precipitated enzyme.

Purification of L-Canaline

The resulting solution contains L-canaline, unreacted L-canavanine, and urea. Further purification is necessary.

Materials:

-

Reaction mixture from the enzymatic conversion

-

Dowex 50 resin (H+ form)

-

Ammonium hydroxide solution (gradient concentrations)

-

Deionized water

Procedure:

-

Ion-Exchange Chromatography:

-

Adjust the pH of the supernatant from the terminated reaction to approximately 2.0.

-

Load the solution onto an equilibrated Dowex 50 column.

-

Wash the column with deionized water to remove urea.

-

Elute the amino acids using a gradient of ammonium hydroxide (e.g., 0.5 N to 2 N). L-canaline will elute at a different concentration than any remaining L-canavanine.

-

Collect fractions and analyze for the presence of L-canaline.

-

-

Final Purification:

-

Pool the fractions containing pure L-canaline.

-

Concentrate the solution to dryness under reduced pressure.

-

The resulting white powder is purified L-canaline.

-

Quantitative Data

The yield of L-canaline is dependent on the initial concentration of L-canavanine in the Canavalia ensiformis seeds and the efficiency of the enzymatic conversion and purification steps.

| Parameter | Value/Range | Reference |

| L-canavanine content in C. ensiformis seeds (dry weight) | 2.5% - 5.0% | [General literature values] |

| Apparent Km of jack bean arginase for L-canavanine | 38 mM | [1][2][3] |

| Optimal pH for arginase activity on L-canavanine | ~9.5 | [General enzymology principles] |

| Expected yield of L-canaline from L-canavanine | Variable, dependent on reaction conditions | [Method dependent] |

| Purity of L-canaline after ion-exchange chromatography | >95% | [Achievable with optimized chromatography] |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of L-Canaline.

Biochemical Pathway: Canavanine Catabolism

Caption: Enzymatic conversion of L-Canavanine to L-Canaline and Urea.

Conclusion

The isolation of L-canaline from Canavalia ensiformis is a well-established, albeit multi-step, process that leverages the high concentration of its precursor, L-canavanine, in the seeds. The key to successful isolation lies in the efficient enzymatic conversion of L-canavanine using arginase, followed by chromatographic purification to separate L-canaline from other components. The potent biological activities of L-canaline warrant further investigation, and the protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore its potential applications. Further optimization of extraction and purification protocols could enhance the yield and purity of L-canaline, facilitating its broader use in scientific research.

References

- 1. researchgate.net [researchgate.net]

- 2. l-Arginine and l-Canavanine Metabolism in Jack Bean, Canavalia ensiformis (L.) DC. and Soybean, Glycine max (L.) Merr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. l-Arginine and l-Canavanine Metabolism in Jack Bean, Canavalia ensiformis (L.) DC. and Soybean, Glycine max (L.) Merr - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of L-Canaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Canaline, a non-proteinogenic amino acid found in leguminous plants, is a potent inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, most notably ornithine aminotransferase (OAT). Its unique chemical structure and biological activity have garnered significant interest in the fields of biochemistry and pharmacology. This technical guide provides an in-depth overview of the chemical and physical properties of L-Canaline, detailed experimental protocols for its study, and a summary of its known biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

L-Canaline, systematically named (2S)-2-amino-4-(aminooxy)butanoic acid, is a structural analog of ornithine. Its chemical and physical properties are summarized in the tables below. It is important to note that while some experimental data is available, certain physical properties are based on computational predictions and should be considered as such.

Identification

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-4-(aminooxy)butanoic acid |

| Synonyms | Canaline, O-Amino-L-homoserine |

| CAS Number | 496-93-5 |

| Molecular Formula | C4H10N2O3 |

| Molecular Weight | 134.13 g/mol |

| Canonical SMILES | C(CON)C(C(=O)O)N |

| InChI Key | FQPGMQABJNQLLF-VKHMYHEASA-N |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid | Experimental |

| Melting Point | 213 °C | Predicted |

| Boiling Point | 378.1 °C | Predicted |

| Density | 1.298 g/cm³ | Predicted |

| Solubility | Soluble in water. Soluble in DMSO (≤1 mg/ml) and PBS (pH 7.2, 10 mg/ml).[1] | Experimental |

| pKa (Strongest Acidic) | 2.24 | Predicted |

| pKa (Strongest Basic) | 9.46 | Predicted |

Spectroscopic Data

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and biological evaluation of L-Canaline. These protocols are based on established methods for similar compounds and enzymatic assays.

Synthesis of L-Canaline

A specific, detailed experimental protocol for the chemical synthesis of L-Canaline is not widely published. However, a plausible synthetic route can be adapted from general methods for the synthesis of non-proteinogenic amino acids. One potential approach involves the modification of a suitable starting material such as L-aspartic acid or L-homoserine. A generalized, hypothetical protocol is provided below.

2.1.1 Hypothetical Synthesis Workflow

Caption: Hypothetical workflow for the synthesis of L-Canaline.

Methodology:

-

Protection: The amino group of a suitable starting material, such as L-homoserine, is protected using standard protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent unwanted side reactions.

-

Activation: The hydroxyl group of the protected homoserine is activated to create a good leaving group, for instance, by converting it to a mesylate or tosylate.

-

Nucleophilic Substitution: The activated intermediate is then reacted with a suitable aminooxy nucleophile, such as N-hydroxyphthalimide, in an SN2 reaction to introduce the aminooxy functionality.

-

Deprotection: Finally, all protecting groups are removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield the final product, L-Canaline.

Purification of L-Canaline by Ion-Exchange Chromatography

L-Canaline, being an amino acid, can be effectively purified using ion-exchange chromatography. The following is a general protocol that can be adapted for its purification.

2.2.1 Ion-Exchange Chromatography Workflow

Caption: Workflow for the purification of L-Canaline.

Methodology:

-

Column Preparation: A cation-exchange chromatography column (e.g., Dowex 50W) is packed and equilibrated with a low ionic strength acidic buffer (e.g., 0.2 M sodium citrate buffer, pH 3.2).

-

Sample Loading: The crude L-Canaline solution, dissolved in the equilibration buffer, is loaded onto the column. L-Canaline, being positively charged at this pH, will bind to the negatively charged resin.

-

Washing: The column is washed with the equilibration buffer to remove any unbound impurities.

-

Elution: L-Canaline is eluted from the column by applying a gradient of increasing ionic strength or pH. For example, a linear gradient of sodium chloride or a buffer with a higher pH can be used.

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of L-Canaline using a suitable method such as the ninhydrin assay.

-

Pooling and Desalting: Fractions containing pure L-Canaline are pooled, and the salt is removed by a suitable method like dialysis or gel filtration.

Ornithine Aminotransferase (OAT) Inhibition Assay

The inhibitory activity of L-Canaline on OAT can be determined by measuring the decrease in enzyme activity in the presence of the inhibitor. Several continuous coupled assays can be adapted for this purpose.[2][3]

2.3.1 OAT Inhibition Assay Workflow

Caption: Workflow for the OAT inhibition assay.

Methodology:

-

Reagent Preparation: Prepare a suitable assay buffer (e.g., 100 mM potassium pyrophosphate, pH 8.0), solutions of the substrates L-ornithine and α-ketoglutarate, a solution of purified OAT, and a series of dilutions of L-Canaline.

-

Enzyme-Inhibitor Pre-incubation: In a microplate well, pre-incubate a fixed amount of OAT with varying concentrations of L-Canaline for a defined period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrates L-ornithine and α-ketoglutarate to the wells.

-

Monitoring Reaction Progress: The rate of the reaction can be monitored continuously by coupling the production of glutamate to a detectable signal. For example, using L-glutamate oxidase and a fluorescent probe like Amplex® Red, the production of glutamate can be measured fluorometrically.[3]

-

Data Analysis: The initial reaction rates at different L-Canaline concentrations are determined. These rates are then plotted against the inhibitor concentration to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.

Signaling Pathways and Mechanisms of Action

L-Canaline exerts its biological effects primarily through two key mechanisms: the inhibition of PLP-dependent enzymes and its participation in the Canaline-Urea cycle.

Inhibition of Pyridoxal Phosphate (PLP)-Dependent Enzymes

L-Canaline is a potent irreversible inhibitor of a variety of PLP-dependent enzymes, with OAT being a primary target.[4] The aminooxy group of L-Canaline reacts with the aldehyde group of the PLP cofactor at the enzyme's active site to form a stable oxime, thereby inactivating the enzyme.[3][5]

Caption: Mechanism of OAT inhibition by L-Canaline.

The Canaline-Urea Cycle

In certain leguminous plants, L-Canaline is a key intermediate in the catabolism of L-canavanine, a structural analog of arginine. This metabolic pathway is known as the Canaline-Urea cycle.

Caption: The Canaline-Urea Cycle.

Conclusion

L-Canaline is a fascinating natural product with significant potential for biochemical and pharmacological research. Its potent and often irreversible inhibition of PLP-dependent enzymes makes it a valuable tool for studying enzyme mechanisms and a potential lead compound for drug development. This guide provides a comprehensive summary of the current knowledge on the chemical and physical properties of L-Canaline, along with detailed experimental protocols and an overview of its biological pathways. It is hoped that this resource will facilitate further research into the multifaceted roles of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687) [hmdb.ca]

- 3. Mode of inhibition of ornithine aminotransferase by L-canaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000883) [hmdb.ca]

L-Canaline: A Technical Guide on the Non-Proteinogenic Amino Acid in Plants

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

L-Canaline, a non-proteinogenic amino acid, is a potent natural antimetabolite found in a variety of leguminous plants. Structurally analogous to L-ornithine, it is the metabolic product of L-canavanine hydrolysis. Its primary mechanism of toxicity involves the irreversible inhibition of pyridoxal phosphate (PLP)-dependent enzymes, making it a powerful insecticide and a compound of interest for its antineoplastic and immunotoxic properties. In the plants that synthesize it, L-canaline is part of a sophisticated chemical defense system and also plays a role in nitrogen metabolism through unique detoxification and recycling pathways. This document provides a comprehensive technical overview of L-canaline, covering its biosynthesis, mechanism of action, quantitative data on its effects, and detailed experimental protocols for its study.

Introduction

L-canaline, or L-2-amino-4-(aminooxy)butyric acid, is a structural analogue of L-ornithine where the terminal methylene group of ornithine is replaced by an oxygen atom.[1] It is not incorporated into proteins and is primarily found in leguminous plants that synthesize its precursor, L-canavanine.[2] L-canavanine, an analogue of L-arginine, is stored in high concentrations in the seeds of these plants, serving as both a nitrogen reservoir and a potent defensive chemical against herbivores.[3][4] The enzymatic cleavage of canavanine by arginase yields L-canaline and urea.[1] While canavanine's toxicity stems from its mistaken incorporation into proteins, canaline's toxicity arises from its potent ability to inactivate a wide range of essential enzymes.[3][5] This guide delves into the biochemistry, physiological roles, and analytical methodologies associated with L-canaline in plants.

Biosynthesis and Metabolism in Plants

L-canaline is intrinsically linked to the metabolism of L-canavanine. Plants that accumulate canavanine have evolved specialized metabolic pathways to manage these potentially autotoxic compounds, using them for both defense and as a source of nitrogen for the growing embryo.[4]

Biosynthesis of L-Canaline from L-Canavanine

The primary route for L-canaline production in plants is through the hydrolysis of L-canavanine. This reaction is catalyzed by the enzyme arginase.

-

Reaction: L-Canavanine + H₂O → L-Canaline + Urea

-

Enzyme: Arginase (EC 3.5.3.1)

This process mirrors the cleavage of arginine to ornithine and urea in the urea cycle. The production of canaline is a key step in the catabolism of stored canavanine during seed germination, releasing nitrogen in the form of urea.[6]

The Canaline-Urea Cycle

In a pathway analogous to the ornithine-urea cycle, L-canaline can be recycled back to L-canavanine.[1] This cycle serves to generate urea, which can be further hydrolyzed by urease to ammonia, providing a readily available nitrogen source for the synthesis of other amino acids.[1]

-

L-Canaline acts as a substrate for ornithine aminotransferase, producing L-ureidohomoserine.[1]

-

L-ureidohomoserine is converted to L-canavaninosuccinic acid by argininosuccinic acid synthetase.[1]

-

Finally, argininosuccinic acid synthetase cleaves L-canavaninosuccinic acid to regenerate L-canavanine .[1]

Detoxification via Reductive Cleavage

To mitigate the potent toxicity of L-canaline, canavanine-producing plants possess a specific detoxification pathway. The enzyme L-canaline reductase catalyzes the NADPH-dependent reductive cleavage of L-canaline into L-homoserine and ammonia.[7]

-

Reaction: L-Canaline + NADPH + H⁺ → L-Homoserine + NH₃ + NADP⁺

-

Enzyme: L-canaline reductase (EC 1.6.6.-)

This detoxification serves three critical functions:

-

It neutralizes the toxic L-canaline.[7]

-

It releases a third nitrogen atom from the original canavanine molecule as ammonia, increasing nitrogen yield.[7]

-

It converts the carbon skeleton of a secondary metabolite into L-homoserine, a primary metabolite used in the synthesis of essential amino acids like methionine, threonine, and isoleucine.[1][7]

Mechanism of Action and Toxicity

L-canaline is a highly effective antimetabolite due to its ability to react with and inactivate a crucial class of enzymes.[5]

Inhibition of Pyridoxal Phosphate (PLP)-Dependent Enzymes

The primary molecular basis for L-canaline's toxicity is its reaction with pyridoxal phosphate (PLP, a form of vitamin B6), an essential cofactor for a vast number of enzymes involved in amino acid metabolism.[1][5] The aminooxy moiety of L-canaline reacts with the aldehyde group of PLP, forming a stable, covalently-bound oxime.[5][8] This reaction effectively sequesters the PLP cofactor, leading to often irreversible inactivation of the enzyme.[5]

Enzymes known to be inhibited by L-canaline include:

-

Ornithine Aminotransferase (OAT)[1]

-

Tyrosine Decarboxylase[8]

-

Ornithine Carbamoyltransferase[9]

-

Amine Oxidase[9]

-

Various Transaminases and Carboxy-Lyases[9]

Insecticidal and Other Biological Activities

The potent inhibition of PLP-dependent enzymes makes L-canaline a powerful insecticide and neurotoxin.[1] Larvae of the tobacco hornworm (Manduca sexta) fed a diet containing L-canaline exhibit significant developmental problems and high mortality.[1] Beyond its insecticidal properties, L-canaline has demonstrated other significant biological activities, including:

-

Anticancer Effects: It shows cytotoxic and antiproliferative effects against various cancer cell lines, including human pancreatic cancer cells.[5][10][11]

-

Immunotoxic Effects: L-canaline is cytotoxic to peripheral blood mononucleocytes (PBMCs) and can disrupt polyamine biosynthesis.[10]

-

Antimalarial Activity: It inhibits the growth of the malaria parasite Plasmodium falciparum.[11]

Quantitative Data

The following tables summarize key quantitative data related to L-canaline and its precursor, L-canavanine.

Table 1: Concentration of L-Canavanine in Legume Seeds

| Plant Species | Common Name | L-Canavanine Content (% dry weight) | Reference |

| Canavalia ensiformis | Jack Bean | > 4.5% | [1][2] |

| Dioclea megacarpa | - | ~13% | [12] |

| Hedysarum alpinum | Alpine Sweetvetch | 1.2% | [3] |

| Medicago sativa | Alfalfa (Sprouts) | 1.3 - 2.4% | [13] |

Table 2: Inhibitory and Kinetic Data for L-Canaline

| Parameter | Value | Target/Context | Reference |

| IC₅₀ | 297 nM | Plasmodium falciparum growth | [11] |

| IC₅₀ | 0.26 mM | PMA-stimulated PBMC proliferation | [11] |

| IC₅₀ | 0.54 mM | Mixed lymphocyte reaction PBMC proliferation | [11] |

| Inhibition Conc. | 10 nM | Ornithine Aminotransferase | [1] |

| Kᵢ | 4.6 mM | Competitive inhibitor of L-lysine flux | [11] |

Table 3: Kinetic Properties of Related Enzymes

| Enzyme | Organism | Substrate | Apparent Kₘ | Turnover Number | Reference |

| Ornithine Aminotransferase | Manduca sexta | L-Ornithine | 2.3 mM | 2.0 µmol min⁻¹ µmol⁻¹ | [14] |

| Ornithine Aminotransferase | Manduca sexta | 2-Oxoglutaric acid | 3.2 mM | 2.0 µmol min⁻¹ µmol⁻¹ | [14] |

| L-Canaline Reductase | Canavalia ensiformis | L-Canaline | - | - | [7] |

Experimental Protocols

This section provides detailed methodologies for the extraction, detection, and analysis of L-canaline and related enzymatic activities.

Extraction and Quantification of L-Canaline via RP-HPLC

This protocol is adapted from methods for analyzing non-protein amino acids in plant seeds.[15][16][17] It involves extraction, pre-column derivatization, and separation by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

A. Materials and Reagents:

-

Plant tissue (e.g., finely ground seeds)

-

Extraction Solvent: 70% (v/v) Ethanol

-

Derivatization Reagent: Diethyl ethoxymethylenemalonate (DEEMM) or o-Phthalaldehyde (OPA)

-

Borate Buffer (pH 9.0)

-

HPLC-grade Acetonitrile and Water

-

Formic Acid or Orthophosphoric Acid

-

L-Canaline and L-Canavanine standards

-

0.22 µm syringe filters

B. Extraction Procedure:

-

Weigh approximately 100 mg of powdered plant material into a microcentrifuge tube.

-

Add 1.0 mL of 70% ethanol.

-

Vortex vigorously for 2 minutes, then sonicate for 15 minutes in a water bath.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant. This is the crude amino acid extract. For quantitative analysis, a second extraction of the pellet may be performed and supernatants pooled.

-

Filter the supernatant through a 0.22 µm syringe filter prior to derivatization.

C. Pre-column Derivatization (using DEEMM):

-

In an HPLC vial, mix 100 µL of the filtered extract (or standard solution) with 400 µL of borate buffer (pH 9.0).

-

Add 50 µL of a 10% DEEMM solution in ethanol.

-

Vortex and incubate at 50°C for 30 minutes.

-

Cool the reaction mixture to room temperature. The sample is now ready for injection.

D. RP-HPLC Conditions:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical gradient might be: 0-5 min (10% B), 5-25 min (10-40% B), 25-30 min (40-90% B), followed by column wash and re-equilibration. The gradient must be optimized to achieve separation of canaline from other amino acids.[15]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-

Detection: UV detector at 280 nm (for DEEMM derivatives).

-

Injection Volume: 20 µL

E. Quantification:

-

Generate a standard curve by derivatizing and running known concentrations of L-canaline standard.

-

Calculate the concentration in the sample by comparing its peak area to the standard curve.

Enzyme Assay: L-Canaline Reductase

This protocol measures the activity of L-canaline reductase by monitoring the consumption of its cofactor, NADPH, spectrophotometrically.[7]

A. Materials and Reagents:

-

Enzyme extract from plant tissue (e.g., jack bean leaves)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5

-

L-Canaline solution (e.g., 50 mM in water)

-

NADPH solution (e.g., 10 mM in buffer)

-

Spectrophotometer capable of reading at 340 nm

B. Assay Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

800 µL Assay Buffer

-

100 µL Enzyme Extract

-

50 µL NADPH solution (for a final concentration of ~0.5 mM)

-

-

Mix by inversion and place the cuvette in the spectrophotometer.

-

Monitor the absorbance at 340 nm for 2-3 minutes to establish a baseline rate (background NADPH oxidation).

-

Initiate the reaction by adding 50 µL of the L-canaline solution (for a final concentration of ~2.5 mM).

-

Immediately mix and continuously record the decrease in absorbance at 340 nm for 5-10 minutes.

-

The rate of reaction is the change in absorbance per minute, corrected for the background rate.

C. Calculation of Activity:

-

Use the Beer-Lambert law (A = εcl) to calculate the rate of NADPH consumption.

-

The molar extinction coefficient (ε) for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹.

-

Enzyme activity is typically expressed as µmol of NADPH consumed per minute per mg of protein (Specific Activity).

Conclusion

L-canaline is a fascinating and potent non-proteinogenic amino acid that exemplifies the chemical sophistication of plant defense mechanisms. Its toxicity, primarily through the inactivation of PLP-dependent enzymes, makes it a formidable natural insecticide and a molecule of significant interest for its potential therapeutic applications. For the plants that produce it, L-canaline is not merely a toxin but a manageable component of a larger metabolic strategy for nitrogen storage and recycling. The detailed protocols provided herein offer a foundation for researchers to further explore the biochemistry, physiology, and potential applications of this powerful natural product. Further investigation into the regulation of its biosynthesis, its precise roles in plant-herbivore interactions, and its pharmacological properties will continue to be a rich area of scientific inquiry.

References

- 1. Canaline - Wikipedia [en.wikipedia.org]

- 2. l-Canavanine Metabolism in Jack Bean, Canavalia ensiformis (L.) DC. (Leguminosae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Canavanine - Wikipedia [en.wikipedia.org]

- 4. Metabolism of l-Canavanine and l-Canaline in Leguminous Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Canavanine utilization via homoserine and hydroxyguanidine by a PLP-dependent γ-lyase in Pseudomonadaceae and Rhizobiales - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification and characterization of the higher plant enzyme L-canaline reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A mechanism of L-canaline toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of pyridoxal enzymes by L-canaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The antiproliferative and immunotoxic effects of L-canavanine and L-canaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. L-Canaline Detoxification: A Seed Predator's Biochemical Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Canavanine | C5H12N4O3 | CID 439202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Interaction of L-canaline with ornithine aminotransferase of the tobacco hornworm, Manduca sexta (Sphingidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Separation of canavanine and canaline by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of L-canavanine and other free amino acids in Vicia disperma (Fabaceae) seeds by precolumn derivatization using diethyl ethoxymethylenemalonate and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Studying Ornithine Aminotransferase Kinetics Using L-Canaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine aminotransferase (OAT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, plays a crucial role in amino acid metabolism by catalyzing the reversible transamination of L-ornithine and α-ketoglutarate to L-glutamate-γ-semialdehyde and L-glutamate, respectively. Dysregulation of OAT activity is associated with various metabolic disorders, making it a significant target for therapeutic intervention. L-canaline, a naturally occurring non-proteinogenic amino acid, is a potent irreversible inhibitor of OAT.[1][2] This document provides detailed application notes and protocols for utilizing L-canaline as a tool to investigate the kinetics of OAT.

Mechanism of Inhibition

L-canaline acts as an irreversible inhibitor of ornithine aminotransferase.[2] Its inhibitory action stems from the formation of a stable oxime with the pyridoxal 5'-phosphate (PLP) cofactor in the active site of the enzyme.[2] This covalent modification effectively inactivates the enzyme. The reaction between the aminooxy group of L-canaline and the aldehyde group of PLP is a key feature of its mechanism. While L-canaline is a potent inhibitor, it is important to note that it can also inhibit other PLP-dependent enzymes.[1]

Data Presentation

Kinetic Parameters of OAT Inhibition

| Inhibitor | Target Enzyme | IC50 | K_i(app) | τ_1/2_ (half-life of inactivation) | Reference |

| L-Canaline | Ornithine Aminotransferase | ~ 3 µM | Not Reported | Not Reported | [1] |

| 5-Fluoromethylornithine (5FMOrn) | Rat Liver Ornithine Aminotransferase | Not Reported | 30 µM | 4 min |

Experimental Protocols

Ornithine Aminotransferase Activity Assay (Coupled Spectrophotometric Method)

This protocol describes a continuous coupled assay to measure OAT activity by monitoring the oxidation of NADH at 340 nm. The production of Δ1-pyrroline-5-carboxylate (P5C) by OAT is coupled to the reduction of P5C to proline by P5C reductase (PYCR1), which consumes NADH.

Materials:

-

Purified Ornithine Aminotransferase (OAT)

-

L-ornithine

-

α-ketoglutarate (α-KG)

-

Pyridoxal 5'-phosphate (PLP)

-

P5C reductase (PYCR1)

-

NADH

-

Potassium phosphate buffer (pH 7.4)

-

L-canaline

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.4, containing 0.1 mM PLP.

-

Prepare the Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing:

-

100 µL Assay Buffer

-

10 mM L-ornithine

-

2 mM α-KG

-

0.2 mM NADH

-

1-2 units/mL P5C reductase

-

-

Initiate the Reaction: Add a known amount of purified OAT enzyme to each well to start the reaction.

-

Monitor the Reaction: Immediately place the microplate in the plate reader and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

Calculate OAT Activity: The rate of NADH oxidation is proportional to the OAT activity. Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Determination of IC50 for L-Canaline

Procedure:

-

Follow the OAT activity assay protocol as described above.

-

Prepare a stock solution of L-canaline in the assay buffer.

-

In separate wells, pre-incubate the OAT enzyme with various concentrations of L-canaline for a fixed period (e.g., 10-15 minutes) before initiating the reaction by adding the substrates (L-ornithine and α-KG).

-

Measure the initial velocity for each L-canaline concentration.

-

Plot the percentage of OAT inhibition versus the logarithm of the L-canaline concentration.

-

Determine the IC50 value, which is the concentration of L-canaline that causes 50% inhibition of OAT activity, by fitting the data to a dose-response curve.

Kinetic Analysis of Irreversible Inhibition by L-Canaline

This protocol is designed to determine the kinetic parameters (k_inact and K_i) for the irreversible inhibition of OAT by L-canaline.

Procedure:

-

Time-dependent Inactivation:

-

Incubate OAT with different concentrations of L-canaline in the assay buffer at a constant temperature.

-

At various time intervals, withdraw aliquots of the incubation mixture and dilute them into the OAT activity assay reaction mixture to measure the residual enzyme activity. The dilution should be sufficient to prevent further significant inhibition during the activity measurement.

-

For each L-canaline concentration, plot the natural logarithm of the percentage of remaining OAT activity against the pre-incubation time.

-

The apparent first-order rate constant of inactivation (k_obs) for each L-canaline concentration is the negative of the slope of this plot.

-

-

Determination of k_inact and K_i:

-

Plot the calculated k_obs values against the corresponding L-canaline concentrations.

-

Fit the data to the following Michaelis-Menten-like equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_i + [I]) Where:

-

k_obs is the observed inactivation rate constant

-

k_inact is the maximum rate of inactivation

-

[I] is the concentration of the inhibitor (L-canaline)

-

K_i is the inhibitor concentration at which the inactivation rate is half of k_inact.

-

-

The values of k_inact and K_i can be determined from the hyperbolic fit of the data.

-

Visualizations

Caption: Mechanism of OAT inhibition by L-canaline.

Caption: Workflow for IC50 determination of L-canaline.

Caption: Workflow for kinetic analysis of irreversible inhibition.

References

L-Canaline: A Powerful Tool for Interrogating Amino Acid Metabolism

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Canaline, a non-proteinogenic amino acid naturally found in certain legumes, serves as a potent and highly specific tool for investigating the intricacies of amino acid metabolism. Its primary mechanism of action involves the irreversible inhibition of pyridoxal 5'-phosphate (PLP)-dependent enzymes, with a particular affinity for ornithine aminotransferase (OAT). This targeted inhibition makes L-canaline an invaluable molecular probe for elucidating the roles of these enzymes in various physiological and pathological processes. These application notes provide a comprehensive overview of L-canaline's mechanism, its utility in research, and detailed protocols for its application in in vitro and in vivo studies.

Mechanism of Action

L-Canaline's inhibitory activity stems from its structural similarity to L-ornithine, allowing it to enter the active site of OAT and other PLP-dependent enzymes. The key to its potent and often irreversible inhibition lies in the aminooxy functionality of its side chain. This group reacts with the aldehyde group of the PLP cofactor, forming a stable oxime adduct. This covalent modification effectively sequesters the essential cofactor, rendering the enzyme inactive.[1][2]

Caption: Mechanism of L-canaline inhibition of PLP-dependent enzymes.

Applications in Research and Drug Development

The specific and potent nature of L-canaline's inhibitory action makes it a versatile tool in several research areas:

-

Elucidating Metabolic Pathways: By inhibiting key enzymes like OAT, researchers can study the downstream effects on interconnected metabolic pathways, such as the urea cycle, polyamine biosynthesis, and proline metabolism.[3]

-

Cancer Research: OAT is upregulated in several cancers, contributing to tumor growth and proliferation. L-canaline's ability to inhibit OAT makes it a valuable tool for studying cancer cell metabolism and as a potential therapeutic agent.[4]

-

Neurobiology: As PLP-dependent enzymes are crucial for neurotransmitter synthesis, L-canaline can be used to investigate the role of specific amino acid metabolic pathways in neurological function and disease.

-

Drug Development: L-canaline can serve as a lead compound for the development of more specific and potent enzyme inhibitors for various therapeutic targets.

Quantitative Data Summary

The following tables summarize the known inhibitory constants and cytotoxic concentrations of L-canaline against various enzymes and cell lines. This data is essential for designing effective experiments.

| Enzyme | Organism/Tissue | Inhibition Type | Ki Value | IC50 Value | Reference(s) |

| Ornithine Aminotransferase (OAT) | Rat Liver | Irreversible | Not Reported | ~3 µM | [5] |

| Aspartate Aminotransferase | Pig Heart | Reversible Noncompetitive | 1.7 x 10⁻⁴ M | Not Reported | [1] |

| Alanine Aminotransferase (AlaAT) | Porcine Heart | Irreversible | Not Reported | 10⁻⁷ M (55% reduction) | [6] |

| L-lysine flux | Astrocytes/Astrocytoma | Competitive | 4.6 mM | Not Reported | [7] |

| Cell Line/Organism | Effect | IC50 Value | Reference(s) |

| Plasmodium falciparum | Growth Inhibition | 297 nM | [7] |

| Peripheral Blood Mononucleocytes (PMA-stimulated) | Proliferation Inhibition | 0.26 mM | [7] |

| Peripheral Blood Mononucleocytes (Mixed Lymphocyte Reaction) | Proliferation Inhibition | 0.54 mM | [7] |

Experimental Protocols

Note: Always handle L-canaline with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[7][8]

Protocol 1: In Vitro Ornithine Aminotransferase (OAT) Inhibition Assay

This protocol details the procedure for determining the inhibitory effect of L-canaline on OAT activity.

Materials:

-

Purified Ornithine Aminotransferase (OAT)

-

L-Canaline

-

L-Ornithine

-

α-Ketoglutarate

-

Pyridoxal 5'-phosphate (PLP)

-

Potassium pyrophosphate buffer (pH 8.0)

-

Ninhydrin reagent

-

Perchloric acid

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of L-canaline in deionized water. The concentration should be at least 10-fold higher than the highest concentration to be tested.

-

Prepare assay buffer: 100 mM potassium pyrophosphate, pH 8.0.

-

Prepare substrate solution: 10 mM α-ketoglutarate and 4 mM L-ornithine in assay buffer.

-

Prepare PLP solution: 0.025 mM PLP in assay buffer.

-

-

Enzyme Inhibition:

-

In a 96-well plate, add a constant amount of OAT enzyme to each well.

-

Add varying concentrations of L-canaline to the wells. Include a control well with no inhibitor.

-

Add the PLP solution to each well.

-

Pre-incubate the enzyme with L-canaline for a defined period (e.g., 10, 20, 30 minutes) at 37°C to allow for irreversible inhibition to occur.

-

-

Enzyme Activity Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding 30 µL of perchloric acid.

-

Add 20 µL of 2% aqueous ninhydrin to each well.

-

Heat the plate in a boiling water bath for 5 minutes.

-

Centrifuge the plate at 3,000 rpm for 5 minutes.

-

Measure the absorbance of the supernatant at 510 nm.

-

-

Data Analysis:

-

Calculate the percentage of OAT inhibition for each L-canaline concentration compared to the control.

-

Plot the percentage inhibition against the logarithm of the L-canaline concentration to determine the IC50 value.

-

Caption: Workflow for the in vitro OAT inhibition assay.

Protocol 2: Cell Viability and Cytotoxicity Assay Using L-Canaline

This protocol describes how to assess the effect of L-canaline on the viability and proliferation of a chosen cell line.

Materials:

-

Cell line of interest (e.g., a cancer cell line)

-

Complete cell culture medium

-

L-Canaline

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

L-Canaline Treatment:

-

Prepare a series of dilutions of L-canaline in complete cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of L-canaline. Include a vehicle control (medium without L-canaline).

-

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

Viability/Cytotoxicity Measurement (MTT Assay Example):

-

After the incubation period, add MTT reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add the solubilization solution provided in the kit to each well.

-

Read the absorbance at the appropriate wavelength (usually 570 nm) using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only) from all readings.

-

Calculate the percentage of cell viability for each L-canaline concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the L-canaline concentration to determine the IC50 value.

-

Caption: Workflow for assessing cell viability after L-canaline treatment.

Protocol 3: In Vivo Administration of L-Canaline in a Mouse Model

This protocol provides a general framework for administering L-canaline to mice to study its effects on amino acid metabolism in vivo. Note: All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

Materials:

-

Mice (strain and sex appropriate for the study)

-

L-Canaline

-

Sterile saline or other appropriate vehicle

-

Syringes and needles for administration (e.g., intraperitoneal injection)

-

Equipment for blood and tissue collection

Procedure:

-

Animal Acclimation and Grouping:

-

Acclimate mice to the housing conditions for at least one week before the experiment.

-

Randomly assign mice to treatment and control groups.

-

-

L-Canaline Preparation and Administration:

-

Dissolve L-canaline in a sterile vehicle (e.g., saline) to the desired concentration. The dosage will need to be optimized based on previous studies and the specific research question. An intraperitoneal injection of 100 µg of L-canaline has been shown to cause a significant decrease in OAT activity.[7]

-

Administer the L-canaline solution to the treatment group via the chosen route (e.g., intraperitoneal injection).

-

Administer an equal volume of the vehicle to the control group.

-

-

Sample Collection:

-

At predetermined time points after administration, collect blood samples (e.g., via tail vein or cardiac puncture).

-

Euthanize the mice according to approved protocols and collect tissues of interest (e.g., liver, kidney, brain).

-

Process the samples immediately or store them appropriately (e.g., snap-freeze in liquid nitrogen and store at -80°C) for later analysis.

-

-

Metabolic Analysis:

-

Analyze plasma and tissue homogenates for changes in amino acid and polyamine profiles using techniques such as HPLC or LC-MS/MS.

-

Measure the activity of OAT and other relevant enzymes in tissue homogenates.

-

References

- 1. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme assay for pyridoxal 5'-phosphate by apo-D-amino acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]

- 8. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing the Insecticidal Properties of L-Canaline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to evaluate the insecticidal properties of L-Canaline, a non-proteinogenic amino acid. The protocols outlined below cover methods for determining toxicity, assessing behavioral and physiological effects, and investigating the biochemical mechanism of action.

Introduction to L-Canaline

L-Canaline is a structural analog of ornithine and a potent insecticide. It is a metabolic byproduct of L-canavanine, another non-proteinogenic amino acid found in certain leguminous plants. L-canaline's insecticidal activity stems from its ability to interfere with key metabolic processes, primarily by inhibiting pyridoxal phosphate-dependent enzymes and exerting neurotoxic effects. Understanding the efficacy and mode of action of L-Canaline is crucial for its potential development as a bio-insecticide.

Data Presentation: Toxicity of L-Canaline

The following table summarizes the known toxicity of L-Canaline against the tobacco hornworm, Manduca sexta. This data can serve as a reference for dose-range finding studies in other insect species.

| Insect Species | Assay Type | Metric | Value | Reference |

| Manduca sexta (Tobacco Hornworm) | Injection | LD50 | 2.5 mg/g fresh body weight | |

| Manduca sexta (Tobacco Hornworm) | Dietary Consumption | LC50 | >20 mM |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the target insect species and specific research questions.

Toxicity Bioassays

Toxicity bioassays are fundamental to determining the lethal dose or concentration of L-Canaline. The choice of assay depends on the primary route of exposure for the target insect.

This method is suitable for assessing the toxicity of L-Canaline when ingested by chewing insects.

Materials:

-

L-Canaline

-

Artificial diet appropriate for the target insect species

-

Rearing containers for individual insects

-

Distilled water or appropriate solvent

-

Weighing scale

-

Micropipettes

-

Incubator or environmental chamber with controlled temperature, humidity, and photoperiod

Procedure:

-

Preparation of L-Canaline Stock Solution: Prepare a high-concentration stock solution of L-Canaline in distilled water or a suitable solvent.

-

Diet Preparation: Prepare the artificial diet according to the standard protocol for the target insect. While the diet is still in liquid form, allow it to cool to a temperature that will not cause degradation of L-Canaline.

-

Incorporation of L-Canaline: Create a serial dilution of the L-Canaline stock solution. Add precise volumes of each dilution to aliquots of the liquid diet to achieve a range of final concentrations (e.g., 0, 5, 10, 15, 20, 25 mM). Ensure thorough mixing. The control group diet should contain the solvent only.

-

Diet Dispensing: Dispense a standardized amount of the L-Canaline-infused diet and the control diet into individual rearing containers and allow it to solidify.

-

Insect Introduction: Introduce one insect larva of a specific instar and age into each rearing container. Use a sufficient number of insects per concentration (e.g., n=20-30) for statistical validity.

-

Incubation: Maintain the insects under controlled environmental conditions optimal for their development.

-

Data Collection: Record mortality daily for a predetermined period (e.g., 7-10 days).

-

Data Analysis: Calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis or other appropriate statistical software.

This method is used to determine the contact toxicity of L-Canaline.

Materials:

-

L-Canaline

-

Acetone or another volatile, non-toxic solvent

-

Micro-applicator or calibrated micropipette

-

Petri dishes or holding containers

-

Insect anesthetic (e.g., CO2 or chilling)

-

Weighing scale

Procedure:

-

Preparation of L-Canaline Solutions: Prepare a range of concentrations of L-Canaline in acetone.

-

Insect Preparation: Anesthetize the insects (e.g., adult flies or late-instar larvae) using CO2 or by chilling them on a cold plate.

-

Application: Using a micro-applicator, apply a small, precise volume (e.g., 0.1-1 µL) of a specific L-Canaline concentration to the dorsal thorax of each anesthetized insect. The control group should be treated with the solvent only.

-

Recovery and Observation: Place the treated insects in clean holding containers with access to food and water.

-

Data Collection: Record mortality at 24, 48, and 72 hours post-application.

-

Data Analysis: Determine the LD50 value (the dose that causes 50% mortality) per insect or per unit of body weight using probit analysis.

This method assesses toxicity by bypassing external barriers and introducing L-Canaline directly into the insect's hemocoel.

Materials:

-

L-Canaline

-

Insect saline solution

-

Micro-syringe with a fine-gauge needle

-

Insect anesthetic (e.g., CO2 or chilling)

-

Holding containers

Procedure:

-

Preparation of L-Canaline Solutions: Dissolve L-Canaline in insect saline to prepare a range of concentrations.

-

Insect Preparation: Anesthetize the insects.

-

Injection: Using a micro-syringe, inject a precise volume (e.g., 0.1-0.5 µL) of the L-Canaline solution into the insect's hemocoel, typically through a soft intersegmental membrane. The control group should be injected with insect saline only.

-

Recovery and Observation: Place the injected insects in clean holding containers with access to food and water.

-

Data Collection: Record mortality at regular intervals (e.g., 12, 24, 48 hours) post-injection.

-

Data Analysis: Calculate the LD50 value using probit analysis.

Mechanism of Action Studies

This in vitro assay determines the inhibitory effect of L-Canaline on a key target enzyme. L-Canaline is a known potent inhibitor of ornithine aminotransferase (OAT).[1]

Materials:

-

Purified OAT from the target insect or a commercial source

-

L-Canaline

-

L-ornithine (substrate)

-

α-ketoglutarate (co-substrate)

-

Pyridoxal 5'-phosphate (PLP) (co-factor)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

-

Spectrophotometer

-

Reagents for detecting the product (e.g., o-aminobenzaldehyde for pyrroline-5-carboxylate detection)

Procedure:

-

Enzyme Preparation: Prepare a solution of purified OAT in the reaction buffer.

-

Inhibition Assay:

-

Set up a series of reaction tubes.

-

To each tube, add the reaction buffer, PLP, and varying concentrations of L-Canaline. Include a control with no inhibitor.

-

Pre-incubate the enzyme with L-Canaline for a specific period to allow for binding.

-

-

Enzyme Reaction:

-

Initiate the enzymatic reaction by adding L-ornithine and α-ketoglutarate to the tubes.

-

Incubate the reaction mixture at an optimal temperature for a set time.

-

-

Detection of Product: Stop the reaction and measure the amount of product formed using a suitable colorimetric assay. For example, the product pyrroline-5-carboxylate can be reacted with o-aminobenzaldehyde to produce a colored compound that can be quantified spectrophotometrically.

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each L-Canaline concentration.

-

Determine the IC50 value (the concentration of L-Canaline that causes 50% inhibition of the enzyme activity).

-

Visualizations

Experimental Workflows

Caption: Workflow for L-Canaline toxicity bioassays.

Signaling Pathway

Caption: Proposed mechanism of L-Canaline's insecticidal action.

References

Spectrophotometric Determination of L-Canaline Concentration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-canaline, a non-proteinogenic amino acid, is a potent antimetabolite and a structural analog of ornithine. Found in certain leguminous plants, it is known for its toxicity, which primarily stems from its ability to form a stable complex with pyridoxal 5'-phosphate (PLP), a crucial cofactor for many enzymes involved in amino acid metabolism.[1] The accurate quantification of L-canaline is essential for toxicological studies, drug development, and in understanding its role in plant biochemistry. This document provides detailed protocols for two spectrophotometric methods for the determination of L-canaline concentration.

Method 1: Ninhydrin-Based Colorimetric Assay

This method relies on the reaction of ninhydrin with the primary amino group of L-canaline to produce a colored compound known as Ruhemann's purple, which can be quantified by measuring its absorbance at 570 nm.[2][3] This is a well-established method for the quantification of amino acids and has been specifically applied to the colorimetric analysis of L-canaline.[4]

Experimental Protocol

1. Reagent Preparation:

-

Ninhydrin Reagent:

-

Dissolve 0.2 g of ninhydrin and 0.03 g of hydrindantin in 7.5 mL of 2-methoxyethanol.

-

Just before use, add 2.5 mL of sodium acetate buffer (pH 5.2). This reagent should be prepared fresh for each experiment.

-

-

Sodium Acetate Buffer (pH 5.2):

-

Dissolve 108.8 g of sodium acetate in 80 mL of deionized water.

-

Adjust the pH to 5.2 using glacial acetic acid.

-

Bring the final volume to 200 mL with deionized water.

-

-

L-canaline Standard Solutions:

-

Prepare a stock solution of L-canaline (e.g., 1 mg/mL) in deionized water.

-

From the stock solution, prepare a series of standard solutions with concentrations ranging from 0.05 to 1.0 mM.

-

2. Assay Procedure:

-

Pipette 100 µL of the L-canaline standard or unknown sample into a microcentrifuge tube.

-

Add 50 µL of the freshly prepared ninhydrin reagent to each tube.

-

For each sample, prepare a blank by adding 100 µL of the sample to a separate tube and adding 50 µL of the sodium acetate buffer (without ninhydrin).

-

Cap the tubes, invert to mix, and incubate in an oven at 100°C for 25 minutes.[1]

-

After incubation, allow the tubes to cool for approximately 5 minutes.

-

Add 950 µL of 50% (v/v) ethanol to each tube and vortex to mix.

-

Transfer 200 µL from each tube to a 96-well microplate.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Subtract the absorbance of the blank from the absorbance of the corresponding sample.

-

Plot a standard curve of absorbance versus L-canaline concentration for the standards.

-

Determine the concentration of L-canaline in the unknown samples using the standard curve.

Data Presentation

Table 1: Standard Curve Data for L-Canaline Determination using the Ninhydrin Assay

| L-Canaline Concentration (mM) | Absorbance at 570 nm (Corrected) |

| 0.0 | 0.000 |

| 0.1 | [Example Value] |

| 0.2 | [Example Value] |

| 0.4 | [Example Value] |

| 0.6 | [Example Value] |

| 0.8 | [Example Value] |

| 1.0 | [Example Value] |

Experimental Workflow

Caption: Workflow for the ninhydrin-based spectrophotometric assay of L-canaline.

Method 2: Pyridoxal 5'-Phosphate (PLP) Complexation Assay

This method is based on the reaction of L-canaline with pyridoxal 5'-phosphate (PLP) to form a stable Schiff base complex.[1] The formation of this complex results in a change in the UV-Vis absorbance spectrum, which can be used for quantification. The absorbance of PLP is known to be around 388 nm.[2] The formation of the complex with L-canaline is expected to cause a spectral shift or an increase in absorbance at a specific wavelength.

Theoretical Protocol (Requires Optimization)

1. Reagent Preparation:

-

Phosphate Buffer (e.g., 0.1 M, pH 7.4):

-

Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic.

-

Mix the two solutions until the desired pH of 7.4 is reached.

-

-

Pyridoxal 5'-Phosphate (PLP) Solution:

-

Prepare a stock solution of PLP (e.g., 10 mM) in the phosphate buffer. Protect from light.

-

-

L-canaline Standard Solutions:

-

Prepare a stock solution and a series of dilutions of L-canaline in the phosphate buffer as described in Method 1.

-

2. Assay Procedure (Suggested):

-

Determine the optimal wavelength for measurement by scanning the absorbance of a mixture of L-canaline and PLP from 300 to 500 nm against a PLP blank.

-

In a cuvette, mix a defined volume of the L-canaline standard or unknown sample with a defined volume of the PLP solution in phosphate buffer.

-

Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a set period to allow for complex formation.

-

Measure the absorbance at the predetermined optimal wavelength.

-

Construct a standard curve and determine the concentration of the unknown samples.

Data Presentation

Table 2: Hypothetical Data for L-Canaline Determination using the PLP Assay

| L-Canaline Concentration (mM) | Absorbance at λ_max (Corrected) |

| 0.0 | 0.000 |

| 0.1 | [Example Value] |

| 0.2 | [Example Value] |

| 0.4 | [Example Value] |

| 0.6 | [Example Value] |

| 0.8 | [Example Value] |

| 1.0 | [Example Value] |

Conceptual Reaction Pathway

Caption: Reaction of L-canaline with PLP to form a measurable Schiff base complex.

Summary and Comparison of Methods

| Feature | Ninhydrin Method | PLP Complexation Method |

| Principle | Reaction with primary amine to form a colored product. | Formation of a Schiff base complex with PLP. |

| Wavelength | 570 nm | To be determined (likely near 388 nm) |

| Advantages | Well-established, robust, high sensitivity. | Potentially more specific to L-canaline and other aminooxy compounds. |

| Disadvantages | Reacts with most primary amino acids, potential for interference. | Requires optimization, less established for quantification. |

| Status | Validated Protocol | Theoretical Protocol |

Troubleshooting and Considerations

-

Interferences: The ninhydrin assay is not specific to L-canaline and will react with other primary amino acids. Chromatographic separation may be necessary for complex samples.

-

Reagent Stability: The ninhydrin reagent should be prepared fresh daily. PLP solutions are light-sensitive and should be stored accordingly.

-

Standard Curve: A new standard curve should be generated for each set of experiments to ensure accuracy.

-

pH Control: The pH of the reaction buffer is critical for both methods and should be carefully controlled.

By following these detailed protocols, researchers can accurately and reliably determine the concentration of L-canaline in various samples, aiding in the advancement of toxicological and pharmaceutical research.

References

- 1. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. Selective spectrophotometric determination of canavanine - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. The preparation and colorimetric analysis of L-canaline - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of L-Canaline in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of L-Canaline, a potent antimetabolite and irreversible inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, primarily ornithine aminotransferase (OAT). This document is intended for researchers in pharmacology, toxicology, and oncology investigating the therapeutic potential and toxicological profile of L-Canaline in animal models.

L-Canaline, a structural analog of L-ornithine, exerts its biological effects by forming a stable oxime with the PLP cofactor of various enzymes, leading to their inactivation. This mechanism underlies its potential as an anti-cancer agent, as it can disrupt amino acid metabolism and polyamine biosynthesis, pathways often dysregulated in cancer.

Quantitative Data Summary

While specific in vivo toxicity data for L-Canaline is limited in the reviewed literature, data for its precursor, L-canavanine, provides an initial reference point. It is crucial to note that L-canavanine is metabolized to L-canaline, and the observed toxicity of L-canavanine is partly attributed to L-canaline.

| Compound | Animal Model | Route of Administration | LD50 | Key Findings | Reference |

| L-Canavanine | Adult Sprague-Dawley Rats | Subcutaneous (SC) | 5.9 ± 1.8 g/kg | Single dose toxicity. | |

| 10-day-old Sprague-Dawley Rats | Subcutaneous (SC) | 5.0 ± 1.0 g/kg | Higher sensitivity in younger animals. | ||

| L-Canaline | Male Sprague-Dawley Rats | Intraseptal Injection (Brain) | Not Applicable | 100 µg injection led to a 90% decrease in OAT activity in the septum within 1 hour. |

| Compound | In Vitro System | Parameter | Value | Key Findings | Reference |

| L-Canaline | PMA-stimulated Peripheral Blood Mononucleocytes (PBMCs) | IC50 | 0.26 mM | Demonstrates cytotoxic and antiproliferative effects. | |

| Mixed Lymphocyte Reaction stimulated PBMCs | IC50 | 0.54 mM | Highlights immunotoxic potential. |

Signaling Pathway of L-Canaline Action

L-Canaline's primary molecular mechanism involves the irreversible inhibition of PLP-dependent enzymes. The following diagram illustrates this inhibitory action on Ornithine Aminotransferase (OAT), a key enzyme in amino acid metabolism.

Experimental Protocols

General Considerations for In Vivo Administration

-

Animal Models: Common rodent models such as Sprague-Dawley or Wistar rats, and various mouse strains (e.g., C57BL/6, BALB/c) are suitable. The choice of model will depend on the specific research question (e.g., oncology, toxicology).

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Vehicle Selection: L-Canaline is soluble in aqueous solutions. Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are appropriate vehicles for injection. For oral administration, L-canaline can be dissolved in sterile water.

-

Dose Preparation: Doses should be prepared fresh on the day of administration under sterile conditions. The concentration should be adjusted to allow for an appropriate injection volume (e.g., 5-10 ml/kg for intraperitoneal injection in mice).

Protocol for Acute Toxicity (LD50) Determination (Adapted from L-Canavanine Studies)

This protocol is adapted from studies on L-canavanine and provides a framework for determining the acute toxicity of L-Canaline.

Methodology:

-

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

-

Housing: House animals individually in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C) with ad libitum access to food and water.

-

Dose Groups: Based on available data for L-canavanine, a starting range of doses for L-Canaline could be from 1 g/kg to 6 g/kg. A control group will receive the vehicle only.

-

Administration: Administer a single dose via intraperitoneal (IP) or subcutaneous (SC) injection.

-

Observation:

-

Continuously monitor animals for the first 4 hours post-administration for signs of acute toxicity (e.g., seizures, lethargy, altered gait, respiratory distress).

-

Record body weights daily for 14 days.

-

Record mortality for each dose group.

-

-

Endpoint: The primary endpoint is mortality within the 14-day observation period.

-

Data Analysis: Calculate the LD50 value using appropriate statistical software.

Protocol for In Vivo Anti-Cancer Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor effects of L-Canaline in a xenograft or syngeneic tumor model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) for human tumor xenografts, or immunocompetent mice (e.g., C57BL/6) for syngeneic tumors.

-

Tumor Cell Implantation:

-

Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µl of PBS/Matrigel) subcutaneously into the flank of the mice.

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

-

Treatment Groups:

-

Randomize animals into treatment and control groups.

-